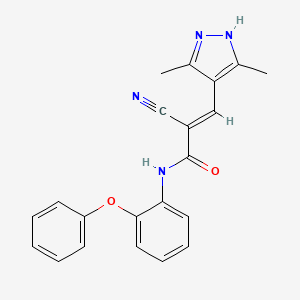

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-18(15(2)25-24-14)12-16(13-22)21(26)23-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-12H,1-2H3,(H,23,26)(H,24,25)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIRLCLIXHAGMW-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

Formation of the enamide: This involves the reaction of the cyano-substituted pyrazole with (2-phenoxyphenyl)prop-2-enamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromone-Based Acrylamides

describes compounds such as 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1). Key differences include:

- Core Heterocycle: Chromone (benzopyran-4-one) vs. pyrazole.

- Substituent Effects : The chromone’s ketone group at position 4 introduces hydrogen-bond acceptors, whereas the pyrazole’s dimethyl groups provide steric hindrance and electron-donating effects.

- Synthetic Routes: Chromone derivatives often arise from Claisen-Schmidt condensations, whereas pyrazole-containing acrylamides may involve Knoevenagel reactions (as inferred from ).

Sulfamoylphenyl Acrylamides

highlights 2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20). Comparisons:

- Phenyl Substituents: The target compound’s 2-phenoxyphenyl group introduces ether oxygen for hydrogen bonding, while sulfamoyl groups in compound 20 add strong hydrogen-bond donors/acceptors (SO₂NH₂).

- Polarity: Sulfamoyl groups increase hydrophilicity and acidity (pKa ~10–12), contrasting with the lipophilic phenoxyphenyl group.

Pyrazole-Containing Analogs

and list related pyrazole acrylamides:

- Steric Effects: The 1-phenyl group on pyrazole introduces bulk comparable to the target compound’s 3,5-dimethyl substitution.

- 3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide (): Heteroaromatic Substitution: The furan methyl group may engage in CH-π interactions, whereas the phenoxyphenyl group in the target compound enables π-π stacking.

Structural and Functional Analysis

Table 1: Key Structural and Electronic Comparisons

Hydrogen-Bonding and Crystallography

As discussed in , hydrogen-bond patterns dictate molecular packing. The target compound’s amide NH and carbonyl groups likely form R₂²(8) motifs (cyclic dimers), while the phenoxyphenyl group may participate in C–H···O interactions. By contrast, sulfamoyl derivatives () exhibit more diverse networks due to SO₂NH₂ groups.

Biological Activity

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

The compound's molecular formula is with a molecular weight of 413.5 g/mol. It features a cyano group, a pyrazole moiety, and an amide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent antiproliferative effects.

The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to modulate key signaling pathways associated with cell survival and proliferation, including:

- Inhibition of Akt/mTOR Pathway : This pathway is crucial for cell growth and survival.

- Activation of Caspases : Leading to programmed cell death.

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown anti-inflammatory properties. Studies have reported:

- Reduction in Cytokine Production : In macrophage cultures, the compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Data from Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : Evaluate the antiproliferative effects.

- Findings : Significant reduction in cell viability at concentrations above 10 µM.

- : Potential candidate for further development as an anticancer agent.

-

Study on Inflammation Models :

- Objective : Assess anti-inflammatory effects in vivo.

- Findings : The compound reduced paw edema in CFA-induced models by approximately 40% compared to control groups.

- : Suggests potential therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.